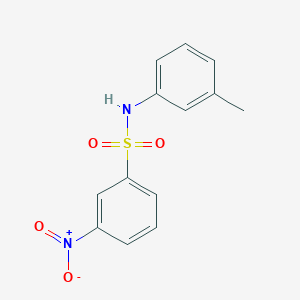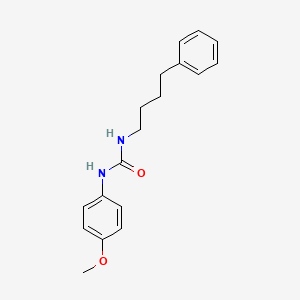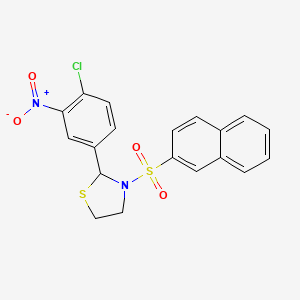
N-(3-methylphenyl)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-3-nitrobenzenesulfonamide, also known as this compound, is a chemical compound with the molecular formula C13H12N2O4S. It is a white or yellow crystalline powder that is soluble in organic solvents like ethanol, methanol, and acetone. This compound has been extensively studied for its potential applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-3-nitrobenzenesulfonamide(3-methylphenyl)-3-nitrobenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes like carbonic anhydrase, which are essential for the survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
This compound(3-methylphenyl)-3-nitrobenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms like Escherichia coli, Staphylococcus aureus, and Candida albicans. It has also been found to inhibit the growth of various cancer cell lines like HeLa, MCF-7, and A549. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-methylphenyl)-3-nitrobenzenesulfonamide(3-methylphenyl)-3-nitrobenzenesulfonamide in lab experiments include its relatively low cost, its ability to inhibit the growth of a wide range of microorganisms and cancer cells, and its potential use as an enzyme inhibitor. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research involving N-(3-methylphenyl)-3-nitrobenzenesulfonamide(3-methylphenyl)-3-nitrobenzenesulfonamide. These include:
1. Further studies to fully understand its mechanism of action and potential use as an enzyme inhibitor.
2. Studies to determine its potential use as an antitumor agent.
3. Studies to determine its potential use as an antibacterial and antifungal agent.
4. Studies to determine its potential use in the treatment of inflammatory disorders.
5. Studies to determine its potential use as an antioxidant.
In conclusion, this compound(3-methylphenyl)-3-nitrobenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities, as well as anti-inflammatory and antioxidant properties. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
N-(3-methylphenyl)-3-nitrobenzenesulfonamide(3-methylphenyl)-3-nitrobenzenesulfonamide can be synthesized through a two-step process. The first step involves the nitration of 3-methylacetophenone with a mixture of nitric acid and sulfuric acid to form 3-methyl-4-nitroacetophenone. The second step involves the reaction of 3-methyl-4-nitroacetophenone with sulfanilamide in the presence of a base like sodium carbonate to form this compound(3-methylphenyl)-3-nitrobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-3-nitrobenzenesulfonamide(3-methylphenyl)-3-nitrobenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use as an enzyme inhibitor.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-4-2-5-11(8-10)14-20(18,19)13-7-3-6-12(9-13)15(16)17/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBZINOWXNVCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(methylthio)benzyl]-4-(3-pyridinylcarbonyl)piperazine oxalate](/img/structure/B5014217.png)
![7-(4-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5014219.png)
![methyl 4-[(3-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5014221.png)



![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-beta-alaninate](/img/structure/B5014246.png)
![4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5014252.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5014265.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B5014266.png)
![1-(diphenylmethyl)-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5014268.png)

![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5014296.png)